奥维拉

概述

描述

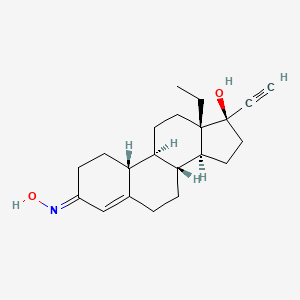

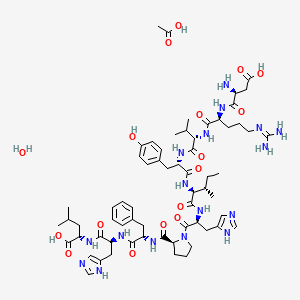

诺雷孕酯是一种合成孕激素,是一种模拟天然激素孕酮作用的药物。 它主要与乙炔雌二醇联用,制成避孕贴,用于预防妊娠 . 诺雷孕酯以其在避孕方面的高效而闻名,并以商品名“Evra”和“Ortho Evra”上市 .

科学研究应用

诺雷孕酯具有多种科学研究应用,包括:

化学: 用作研究合成路线和反应机理的模型化合物。

生物学: 研究其对激素受体和细胞途径的影响。

作用机制

诺雷孕酯通过与体内孕激素受体结合发挥作用,模拟天然激素孕酮。 这种结合通过抑制促性腺激素来抑制排卵,诱导子宫内膜变化以降低着床可能性,并使宫颈粘液增稠以阻碍精子运动 . 主要分子靶点包括孕激素受体和雌酮硫酸酯酶 .

安全和危害

Ortho Evra may increase the risk of serious blood clots, stroke, or heart attack, especially if the user has certain other conditions, or if they are overweight . Smoking can greatly increase these risks while using Ortho Evra . It should not be used by individuals who smoke and are older than 35 years of age . It should also not be used by individuals with uncontrolled high blood pressure, heart disease, a blood-clotting disorder, diabetic problems with eyes or kidneys, unusual vaginal bleeding, liver disease or liver cancer, severe migraine headaches, or if they have ever had breast or uterine cancer, a heart attack, a stroke, or a blood clot .

未来方向

The Ortho Evra brand name has been discontinued in the U.S., but there may be generic equivalents available . If the patch is applied more than a week after taking the last active pill or removal of the last vaginal ring, a non-hormonal contraceptive should be used concurrently for the first 7 days of patch use .

生化分析

Biochemical Properties

Ortho Evra’s biochemical properties are primarily due to its two active ingredients, norelgestromin and ethinyl estradiol. These substances prevent pregnancy by inhibiting ovulation, thickening the cervical mucus to reduce the likelihood of sperm entering the uterus, and altering the endometrium to decrease the chance of implantation .

Cellular Effects

The two active compounds in Ortho Evra, norelgestromin and ethinyl estradiol, exert their effects at the cellular level. They influence cell function by impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ortho Evra involves the diffusion of norelgestromin and ethinyl estradiol from the patch through the skin and into the bloodstream . These compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ortho Evra change over time. The patch’s stability, degradation, and long-term effects on cellular function have been observed in in vitro and in vivo studies . For instance, if the patch is removed for 24 hours or less, no significant disruption to the delivery of the drugs occurs .

准备方法

合成路线和反应条件

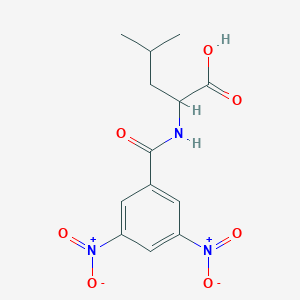

诺雷孕酯由诺孕酯合成而来,诺孕酯是一种用于各种避孕制剂的孕激素。合成过程涉及多个步骤,包括将诺孕酯转化为其活性代谢产物诺雷孕酯。 关键步骤包括肟化、还原和羟基化 .

工业生产方法

诺雷孕酯的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。 该工艺通常包括使用溶剂、催化剂以及受控的温度和压力条件,以促进化学反应 .

化学反应分析

反应类型

诺雷孕酯经历各种化学反应,包括:

氧化: 肟向酮的转化。

还原: 酮向羟基的还原。

取代: 引入官能团以增强生物活性.

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 如高锰酸钾。

还原剂: 如硼氢化钠。

催化剂: 如钯碳,用于氢化反应.

主要产物

相似化合物的比较

属性

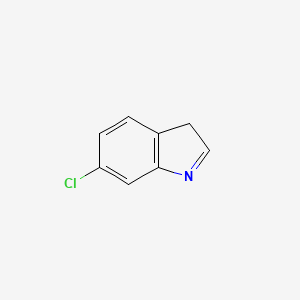

IUPAC Name |

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHXLNHNDMZNMC-VTKCIJPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74183-55-4, 53016-31-2 | |

| Record name | Norelgestromin, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORELGESTROMIN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ortho Evra prevent pregnancy?

A1: Ortho Evra primarily prevents pregnancy by inhibiting ovulation. [] Both NGMN and EE work synergistically to suppress gonadotropins, thereby disrupting follicular development and preventing the release of an egg. []

Q2: Does Ortho Evra impact cervical mucus?

A2: Yes, Ortho Evra alters the composition of cervical mucus, increasing its viscosity and making it difficult for sperm to penetrate the cervix and reach the uterus. []

Q3: Are there any other mechanisms by which Ortho Evra works?

A3: Ortho Evra also induces changes in the endometrium, making it less receptive to implantation should fertilization occur. []

Q4: How are norelgestromin and ethinyl estradiol absorbed from the patch?

A4: Both NGMN and EE are absorbed through the skin and into the bloodstream following a concentration gradient. [, ] The patch is designed for continuous release over a 7-day period. []

Q5: How are NGMN and EE metabolized and excreted?

A5: While specific details on metabolism and excretion pathways weren't elaborated upon in the provided research, it's known that both hormones undergo hepatic metabolism, similar to orally administered contraceptives. Excretion likely occurs through a combination of urine and feces. []

Q6: What happens to NGMN and EE levels if the patch detaches?

A6: Mathematical models have been developed to predict NGMN and EE serum concentrations in cases of patch detachment. These models indicate that serum levels decline gradually following detachment, but the rate depends on the extent and duration of detachment. []

Q7: Have there been studies comparing Ortho Evra to oral contraceptives?

A7: Yes, several studies have compared Ortho Evra to oral contraceptives containing levonorgestrel or desogestrel. These studies demonstrated comparable efficacy in preventing pregnancy and altering cervical mucus. [, ]

Q8: What are the advantages of Ortho Evra over oral contraceptives?

A8: One key advantage is improved compliance. Clinical trials revealed that women using Ortho Evra demonstrated higher rates of perfect compliance compared to those using oral contraceptives. [] This is attributed to the weekly application schedule, which may be more convenient for some individuals. [, ]

Q9: What are the common side effects reported with Ortho Evra?

A9: The most common side effects reported are similar to those associated with combined oral contraceptives, with the addition of application site reactions. These reactions are typically mild to moderate and include redness, itching, or irritation. []

Q10: Were there any safety concerns raised about Ortho Evra?

A10: Some studies suggested a potential increased risk of venous thromboembolism (VTE) in Ortho Evra users compared to those using certain oral contraceptives. This led to updates in the product labeling to reflect this potential risk. [, , ]

Q11: Has the relationship between Ortho Evra and body weight been investigated?

A11: Yes, research suggests that Ortho Evra might be less effective in women weighing over 90 kg compared to women with lower body weights. [, ] Further research is necessary to fully understand the relationship between body weight and contraceptive patch efficacy. []

Q12: Have there been studies on Ortho Evra's impact on bone health in adolescents?

A12: Limited research suggests that Ortho Evra does not appear to negatively affect bone accretion in adolescents, but further investigation is needed. []

Q13: Are there alternative contraceptive methods with different delivery systems?

A13: Yes, several alternatives are available, including the vaginal ring (NuvaRing), contraceptive injections (Depo-Provera, Lunelle), and the levonorgestrel-releasing intrauterine system (Mirena). Each method offers its own set of advantages and disadvantages, impacting patient adherence and satisfaction. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)